1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-
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Overview
Description
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- is a complex organic compound with a unique structure that includes a naphthalene core and a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .
Scientific Research Applications
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- exerts its effects involves interactions with specific molecular targets. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and stability. Additionally, the naphthalene core can interact with biological macromolecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar in having bulky substituents that influence its chemical properties.
(1,1-dimethylethyl)benzene: Shares the tert-butyl group, affecting its reactivity and applications.
Uniqueness
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- is unique due to its combination of a naphthalene core and a silyl ether group. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C22H38O3Si |
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Molecular Weight |
378.6 g/mol |
IUPAC Name |
3-[6-[tert-butyl(dimethyl)silyl]oxy-1-(3-hydroxypropyl)-3,4-dihydro-2H-naphthalen-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H38O3Si/c1-21(2,3)26(4,5)25-19-10-11-20-18(17-19)9-6-12-22(20,13-7-15-23)14-8-16-24/h10-11,17,23-24H,6-9,12-16H2,1-5H3 |
InChI Key |
BOWISGAMMWBXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(CCCO)CCCO |
Origin of Product |
United States |
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